molecular formula C19H18O4 B1246624 (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

Cat. No.: B1246624
M. Wt: 310.3 g/mol
InChI Key: QNJIIOHVULPMRL-GZRZMCSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[133101,1104,1009,13012,16]nonadeca-4,7,9-triene-6,18-dione is a complex organic molecule with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include cyclization reactions, oxidation, and reduction steps, as well as the introduction of functional groups at specific positions on the molecule. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Functional groups on the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable compound for synthetic organic chemistry research.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity

Industry

In industry, the compound’s unique properties could be leveraged for various applications, such as in the development of new materials, catalysts, or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other macromolecules, leading to changes in biochemical pathways or cellular processes. Detailed studies on the compound’s mechanism of action would involve techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione include other hexacyclic molecules with similar structural features. Examples include:

  • Hexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
  • Octacyclo[15.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

Uniqueness

The uniqueness of (1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[133101,1104,1009,13012,16]nonadeca-4,7,9-triene-6,18-dione lies in its specific stereochemistry and the presence of multiple oxygen atoms within its hexacyclic framework

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

InChI

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13-,14-,15-,16-,17-,19-/m1/s1

InChI Key

QNJIIOHVULPMRL-GZRZMCSESA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]3[C@@H]4[C@@H]5[C@]1(CCC6=CC(=O)C=C(C(=C56)[C@H]4O2)C)C(=O)O3

Canonical SMILES

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3

Synonyms

hainanolide
harringtonolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 2
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 3
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 4
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 5
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione
Reactant of Route 6
(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

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